2-(Hydroxymethyl)pyridin-3-ol
Overview
Description
2-(Hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H7NO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the second carbon and a hydroxyl group (-OH) attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridin-3-ol. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Another method involves the reduction of 2-(Formyl)pyridin-3-ol using a reducing agent such as sodium borohydride. This reaction is typically conducted in an alcohol solvent, such as methanol or ethanol, at room temperature. The reduction process converts the formyl group (-CHO) into a hydroxymethyl group (-CH2OH), yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Reduction: The compound can be reduced to 2-(Hydroxymethyl)pyridin-3-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group (-Cl).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(Formyl)pyridin-3-ol
Reduction: 2-(Hydroxymethyl)pyridin-3-amine
Substitution: 2-(Chloromethyl)pyridin-3-ol
Scientific Research Applications
2-(Hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)pyridin-3-ol is primarily based on its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the aromatic pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
2-(Hydroxymethyl)pyridin-3-ol can be compared with other similar compounds, such as:
Pyridin-3-ol: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.
2-(Formyl)pyridin-3-ol: Contains a formyl group instead of a hydroxymethyl group, making it more susceptible to reduction reactions.
2-(Chloromethyl)pyridin-3-ol: Contains a chloro group instead of a hydroxymethyl group, making it more reactive in nucleophilic substitution reactions.
The presence of the hydroxymethyl group in this compound enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(hydroxymethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-6(9)2-1-3-7-5/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBRKUGRKKZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161408 | |
Record name | 3-Hydroxypyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14047-53-1 | |
Record name | 3-Hydroxy-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14047-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-pyridinemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14047-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxypyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyridine-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Hydroxy-2-pyridinemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC5XC2T8UZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(Hydroxymethyl)pyridin-3-ol as revealed by its crystal structure?
A1: The crystal structure of this compound reveals several important features:
- Intermolecular Hydrogen Bonding: The molecules form a network in the crystal lattice through O—H⋯N and O—H⋯O hydrogen bonds. [] This type of bonding influences the compound's physical properties like melting point and solubility.
- π–π Stacking: Parallel pyridine rings of neighboring molecules exhibit π–π stacking interactions with a centroid-to-centroid distance of 3.7649 (12) Å. [] This type of interaction contributes to the molecule's stability in the solid state.
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